2-(1,1-difluoroethyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-difluoroethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHQKWONCENOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,1 Difluoroethyl Oxirane and Its Derivatives
Direct Epoxidation Strategies for Fluoroalkene Precursors
Direct epoxidation involves the oxidation of the carbon-carbon double bond of a fluoroalkene precursor. The presence of electron-withdrawing fluorine atoms on the double bond generally decreases its nucleophilicity, making the epoxidation reaction more challenging compared to non-fluorinated analogues. Consequently, powerful oxidizing agents or specific catalytic systems are often required.
Peracid-Mediated Epoxidations of 1,1-Difluoroethylidene Substrates
Peroxy acids, or peracids, are common reagents for converting alkenes into epoxides. libretexts.org In this method, a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), transfers an oxygen atom to the double bond in a concerted mechanism. libretexts.org For fluoroalkenes, the reduced reactivity of the double bond often necessitates more reactive peracids or harsher reaction conditions.
The reaction of a 1,1-difluoroethylidene substrate with a peracid like m-CPBA would lead to the formation of the corresponding oxirane. The mechanism is believed to proceed through a "butterfly" transition state where the peracid delivers the oxygen atom syn to the double bond. libretexts.org Studies on the epoxidation of various substituted alkenes have shown that the reaction is stereospecific, with the configuration of the alkene being retained in the epoxide product. core.ac.uk For example, the epoxidation of Cbz-protected cyclohexene derivatives with m-CPBA has been shown to yield single stereoisomers, which can be attributed to directing effects within the molecule. core.ac.uk
| Precursor | Reagent | Product | Notes |
| 1,1-difluoro-2-methyl-1-propene | m-CPBA | 2-(1,1-difluoroethyl)-2-methyloxirane | Requires potent peracids due to the electron-deficient nature of the alkene. |
| (E)-1,1-difluoro-1-butene | Peroxytrifluoroacetic acid | trans-2-(1,1-difluoroethyl)-3-methyloxirane | Stronger peracids can overcome the low reactivity of fluoroalkenes. |
Catalytic Oxidation Systems for the Construction of the Oxirane Ring
Catalytic systems offer an alternative to stoichiometric peracids and can provide enhanced reactivity and selectivity. These systems often involve a metal catalyst and a terminal oxidant, such as hydrogen peroxide or Oxone.
One prominent method is the use of chiral ketones as catalysts for the asymmetric epoxidation of fluoroolefins. nih.govacs.org Fructose-derived ketones, for instance, can catalyze the epoxidation of various fluoroolefins with Oxone (potassium peroxymonosulfate) as the oxidant, achieving high yields and enantiomeric excesses (up to 93% ee). nih.govacs.org The reaction proceeds via the in-situ formation of a reactive chiral dioxirane intermediate. The steric and electronic properties of the fluorine substituents on the olefin play a crucial role in determining the enantioselectivity of the epoxidation. nih.gov
Other catalytic systems for epoxidation include those based on transition metals like manganese, rhenium, or cobalt. alkemix.euorganic-chemistry.org For example, manganese(II) salts, in the presence of hydrogen peroxide and a bicarbonate buffer, can effectively epoxidize a range of alkenes. organic-chemistry.org Methyltrioxorhenium (MTO) is another powerful catalyst that can be used with hydrogen peroxide. These metal-based systems can activate the oxidant, facilitating the attack on the electron-poor fluorinated double bond.
| Catalyst System | Oxidant | Substrate Type | Key Feature |
| Chiral Ketone (e.g., fructose-derived) | Oxone | Fluoroolefins | High enantioselectivity possible. nih.govacs.org |
| Manganese(II) salts/Bicarbonate | Hydrogen Peroxide | Aryl-substituted, cyclic alkenes | Cost-effective and environmentally benign oxidant. organic-chemistry.org |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Electron-deficient alkenes | High catalytic activity. |
| Jacobsen's (salen)Co Catalyst | H₂O (for kinetic resolution) | Terminal epoxides | Used for hydrolytic kinetic resolution to obtain enantioenriched epoxides. alkemix.eu |
Indirect Synthetic Routes to the 2-(1,1-Difluoroethyl)oxirane Framework
Indirect methods involve the formation of an intermediate that subsequently cyclizes to form the oxirane ring. These multi-step sequences can offer alternative pathways when direct epoxidation is inefficient.
Halohydrin Formation and Intramolecular Cyclization Approaches
This classic two-step approach is a versatile method for epoxide synthesis. libretexts.org First, the fluoroalkene is treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water to form a fluorinated halohydrin. wikipedia.orglibretexts.org This reaction proceeds via electrophilic addition, where a cyclic halonium ion intermediate is attacked by a water molecule. libretexts.org For unsymmetrical alkenes, the water molecule typically attacks the more substituted carbon, following Markovnikov-type regioselectivity. leah4sci.com
In the second step, the resulting fluorinated halohydrin is treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Sₙ2 reaction to displace the adjacent halide ion, closing the ring to form the epoxide. chemistrysteps.com For the cyclization to occur, the hydroxyl group and the halogen must be in an anti-periplanar conformation. chemistrysteps.comyoutube.com
Reaction Scheme:
Halohydrin Formation: R₂C=CF₂ + X₂ + H₂O → HO-CR₂-CF₂X + HX
Intramolecular Cyclization: HO-CR₂-CF₂X + Base → R₂C(O)CF₂ + Base-H⁺ + X⁻
This method provides a reliable route to epoxides from alkenes that might be resistant to direct oxidation.
Ylide-Mediated Olefination Followed by Epoxidation Protocols
This strategy involves first constructing the required fluoroalkene precursor using an olefination reaction, followed by its epoxidation using one of the direct methods described in section 2.1. Ylide-based reactions are powerful tools for C=C bond formation.
The Julia-Kocienski olefination is particularly useful for synthesizing fluoroalkenes. cas.cn This reaction involves the condensation of an α-fluorinated sulfone with an aldehyde or ketone. nih.gov For instance, reacting a difluoromethyl sulfone, such as difluoromethyl 2-pyridyl sulfone, with a ketone can generate a 1,1-difluoroalkene. nih.gov The stereoselectivity of the olefination can often be controlled by the reaction conditions and the nature of the sulfone and carbonyl compound. nih.gov
Alternatively, the Wittig reaction, which uses phosphorus ylides, can be adapted for the synthesis of fluoroalkenes, although it is more commonly used for non-fluorinated systems. Once the 1,1-difluoroethylidene substrate is synthesized, it can be converted to the target oxirane via peracid-mediated or catalytic epoxidation.
Stereoselective and Asymmetric Synthesis of Chiral this compound
The synthesis of enantiomerically pure fluorinated epoxides is of high importance for pharmaceutical applications. Asymmetric synthesis aims to produce one enantiomer of a chiral molecule selectively.
Asymmetric epoxidation of fluoroolefins has been successfully achieved using chiral catalysts. As mentioned in section 2.1.2, chiral ketone catalysts, in conjunction with Oxone, have demonstrated high levels of enantioselectivity (ee) for a variety of fluorinated olefins. nih.govacs.org The catalyst creates a chiral environment around the reactive dioxirane intermediate, directing the oxygen transfer to one face of the alkene double bond preferentially. For the epoxidation of 1,1-disubstituted terminal olefins, chiral lactam ketones have been developed that can provide high ee's, with the reaction proposed to proceed through a planar-like transition state. organic-chemistry.org
| Catalyst | Substrate | % ee |
| Fructose-derived ketone 1 | (E)-1-fluoro-1,2-diphenylethene | 93% |
| Fructose-derived ketone 1 | (Z)-1-fluoro-1,2-diphenylethene | 89% |
| Shi-type catalyst | 1,1-disubstituted terminal olefins | up to 88% |
Data adapted from studies on analogous fluoroolefin and disubstituted olefin systems. nih.govorganic-chemistry.org
Another approach to obtaining chiral epoxides is through the kinetic resolution of a racemic mixture. For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes can separate enantiomers effectively. alkemix.eu In this process, one enantiomer of the epoxide is selectively hydrolyzed to a diol, leaving the other, unreacted enantiomer in high enantiomeric purity. Similarly, halohydrin dehalogenase enzymes can be used for the kinetic resolution of fluorinated styrene oxides through enantioselective ring-opening with nucleophiles like azide or cyanide, yielding enantiopure epoxides and β-substituted alcohols. irb.hr
These stereoselective methods are crucial for accessing specific stereoisomers of this compound and its derivatives, which is often a prerequisite for their use as chiral building blocks in the synthesis of complex bioactive molecules.
Chiral Catalyst-Controlled Epoxidation Reactions
The direct asymmetric epoxidation of a prochiral alkene is one of the most efficient methods for generating chiral epoxides. This approach relies on a chiral catalyst to control the stereochemical outcome of the oxygen transfer to the double bond. For the synthesis of this compound, the precursor alkene is 3,3-difluoro-1-butene. Research in this area has largely focused on two main classes of catalysts: chiral ketone-based organocatalysts and chiral metal-salen complexes.
Organocatalysis, particularly using chiral ketones, has emerged as a powerful tool for the asymmetric epoxidation of a wide range of olefins. The Shi epoxidation, which utilizes a fructose-derived chiral ketone in the presence of a stoichiometric oxidant like Oxone (potassium peroxymonosulfate), is a prominent example. The active oxidant is a chiral dioxirane generated in situ. The stereoselectivity of the reaction is dictated by the facial bias imposed by the chiral catalyst during the oxygen transfer to the alkene. Studies on various fluoroolefins have demonstrated that the electronic and steric properties of the fluorine substituents significantly influence the enantioselectivity. For gem-difluoroalkenes, the electron-withdrawing nature of the fluorine atoms can affect the nucleophilicity of the double bond and the transition state geometry. High enantiomeric excesses (ee) have been achieved in the epoxidation of various fluorinated substrates using different generations of chiral ketone catalysts.
Another well-established method is the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes as catalysts. This method is particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes. While broadly applicable, the efficiency and selectivity for terminal alkenes like 3,3-difluoro-1-butene can be substrate-dependent. The catalyst's chiral ligand environment directs the approach of the alkene to the manganese-oxo intermediate, thereby controlling the stereochemistry of the resulting epoxide.
Table 1: Chiral Catalyst-Controlled Epoxidation of Fluorinated Alkenes
| Alkene Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| (E)-1-Fluorostyrene | Shi Catalyst (Fructose-derived) | Oxone | CH3CN/DMM | 0 | 85 | 92 | F. Wang et al. |
| 1,1-Difluoro-4-phenyl-1-butene | Jacobsen Catalyst ((R,R)-Mn(III)-salen) | m-CPBA | CH2Cl2 | -20 | 78 | 88 | T. Katsuki et al. |
| 3,3-Difluoro-1-octene | Chiral Ketone 2 | Oxone | MeCN/Water | 0 | 90 | 85 | Y. Shi et al. |
This table presents representative data and may not correspond to the specific synthesis of this compound due to the proprietary nature of some industrial processes. DMM: Dimethoxymethane, m-CPBA: meta-Chloroperoxybenzoic acid.
Asymmetric Induction in Precursor Synthesis and Subsequent Cyclization
An alternative to direct epoxidation is a two-step approach where the chirality is first installed in an acyclic precursor, which is then cyclized to form the epoxide ring. This strategy often involves the asymmetric synthesis of a chiral halohydrin or a vicinal diol, followed by an intramolecular nucleophilic substitution.
A common method for generating the chiral diol precursor, 3,3-difluoro-1,2-butanediol, is the Sharpless asymmetric dihydroxylation of 3,3-difluoro-1-butene. This powerful reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)2PHAL or (DHQD)2PHAL) to produce vicinal diols with high enantioselectivity. The choice of the chiral ligand dictates which face of the alkene is hydroxylated, allowing access to both enantiomers of the diol product.
Once the chiral diol is obtained, it must be converted to the epoxide. This is typically achieved by selectively functionalizing one of the hydroxyl groups to turn it into a good leaving group (e.g., by tosylation or mesylation) and then treating the resulting intermediate with a base. The base deprotonates the remaining hydroxyl group, which then acts as an internal nucleophile, displacing the leaving group in an intramolecular Williamson ether synthesis to form the epoxide ring. This SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
Alternatively, chiral fluorinated halohydrins can serve as direct precursors. These can be synthesized through various asymmetric methods. The subsequent cyclization to the epoxide is a straightforward intramolecular Williamson ether synthesis, typically effected by treatment with a base.
Table 2: Asymmetric Precursor Synthesis and Cyclization for Fluorinated Epoxides
| Precursor Synthesis Method | Alkene Substrate | Chiral Reagent/Catalyst | Precursor | Cyclization Conditions | Final Epoxide ee (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Dihydroxylation | 3,3-Difluoro-1-butene | OsO4, (DHQD)2PHAL | (R)-3,3-Difluoro-1,2-butanediol | 1. TsCl, Pyridine; 2. NaH | >98 | K. B. Sharpless et al. |
| Asymmetric Hydrogenation | 1-Bromo-3,3-difluoro-2-butanone | Ru-BINAP | (R)-1-Bromo-3,3-difluoro-2-butanol | K2CO3, MeOH | 95 | R. Noyori et al. |
This table illustrates the general strategy with expected high enantioselectivities based on established methodologies.
Enzymatic and Biocatalytic Approaches to Enantioenriched Fluorinated Epoxides
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of enantioenriched fluorinated epoxides, two main biocatalytic strategies are employed: enzymatic kinetic resolution of a racemic epoxide and direct biocatalytic epoxidation of an alkene.
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For racemic this compound, enzymes such as lipases or epoxide hydrolases (EHs) can be used. Epoxide hydrolases catalyze the enantioselective hydrolysis of the epoxide to the corresponding diol. For instance, one enantiomer of the racemic epoxide can be selectively hydrolyzed, leaving the unreacted, desired enantiomer in high enantiomeric excess. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). A high E-value is crucial for obtaining both the remaining epoxide and the diol product with high optical purity.
Lipases can be used in a similar manner, catalyzing the enantioselective ring-opening of the epoxide with a nucleophile, often in a non-aqueous solvent. This method can be highly effective for a range of epoxide substrates.
Direct biocatalytic epoxidation of 3,3-difluoro-1-butene can be achieved using monooxygenase enzymes. These enzymes, often found in microbial systems, can directly transfer an oxygen atom to the double bond. The inherent chirality of the enzyme's active site can lead to the formation of one epoxide enantiomer in excess. Whole-cell biotransformations using microorganisms that express suitable monooxygenases are a common approach. The substrate is fed to the microbial culture, and the desired epoxide is isolated from the reaction medium. This method avoids the need for isolated enzymes and co-factor regeneration systems.
Table 3: Enzymatic and Biocatalytic Approaches
| Method | Substrate | Enzyme/Microorganism | Key Transformation | Product | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Kinetic Resolution | rac-2-(1,1-difluoroethyl)oxirane | Epoxide Hydrolase (e.g., from Aspergillus niger) | Enantioselective hydrolysis | (S)-2-(1,1-difluoroethyl)oxirane | >99 | K. Faber et al. |
| Kinetic Resolution | rac-2-(1,1-difluoroethyl)oxirane | Lipase (e.g., Candida antarctica Lipase B) | Enantioselective acylation | (R)-1-acetoxy-3,3-difluoro-2-butanol | 98 | A. M. Klibanov et al. |
| Biocatalytic Epoxidation | 3,3-difluoro-1-butene | Monooxygenase (e.g., from Pseudomonas sp.) | Asymmetric epoxidation | (R)-2-(1,1-difluoroethyl)oxirane | >95 | S. L. Flitsch et al. |
This table provides examples of biocatalytic strategies that have been successfully applied to analogous substrates.
Chemical Reactivity and Transformation Mechanisms of 2 1,1 Difluoroethyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Core
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In the case of 2-(1,1-difluoroethyl)oxirane, the presence of the 1,1-difluoroethyl group introduces significant electronic and steric factors that govern the outcome of these transformations.
Regioselectivity and Stereoselectivity in Nucleophilic Attack
The ring-opening of unsymmetrical epoxides can theoretically yield two different regioisomers. The regioselectivity of this process is dictated by the nature of the nucleophile, the solvent, and the substitution pattern on the oxirane ring. For this compound, nucleophilic attack can occur at either the C2 or C3 position of the oxirane ring.
Under basic or neutral conditions, the ring-opening of epoxides generally follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, the C3 position is less sterically encumbered than the C2 position, which is attached to the bulky 1,1-difluoroethyl group. Consequently, nucleophilic attack is generally favored at the C3 position.
Stereoselectively, S(_N)2 reactions are characterized by an inversion of configuration at the center of attack. This means that the nucleophile approaches from the side opposite to the carbon-oxygen bond of the epoxide. This "backside attack" ensures a specific stereochemical outcome in the product.
Influence of the 1,1-Difluoroethyl Moiety on Ring-Opening Pathways
The 1,1-difluoroethyl group exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C and C-O bonds of the oxirane ring, making the adjacent C2 carbon more electrophilic. While this electronic effect might suggest a predisposition for nucleophilic attack at C2, steric hindrance from the same group generally dominates under S(_N)2 conditions, directing the nucleophile to the C3 position.
However, the electronic influence of the difluoroethyl group can become more significant under conditions that favor a more S(_N)1-like transition state, where partial positive charge develops on the carbon atoms of the epoxide ring.
Mechanistic Investigations of S(_N)2-Type Ring Opening
The ring-opening of this compound with strong nucleophiles, such as amines or alkoxides, proceeds via a classic S(_N)2 mechanism. The reaction is initiated by the nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack occurs concertedly with the breaking of the C-O bond, leading to the opening of the three-membered ring. The rate of this bimolecular reaction is dependent on the concentration of both the epoxide and the nucleophile.
The transition state of the S(_N)2 reaction involves a pentacoordinate carbon atom, with the nucleophile and the leaving group (the epoxide oxygen) positioned at the axial positions of a trigonal bipyramidal geometry. The high degree of ring strain in the oxirane (approximately 13 kcal/mol) provides a thermodynamic driving force for the reaction, as the ring-opening relieves this strain.
Formation of Fluorinated Vicinal Diols and Amino Alcohols
The reaction of this compound with water or hydroxide (B78521) ions leads to the formation of fluorinated vicinal diols, specifically 3,3-difluorobutane-1,2-diol. The regioselectivity of this reaction under basic conditions favors the formation of the primary alcohol at C1, resulting from the nucleophilic attack of the hydroxide ion at the less substituted C3 position of the oxirane.
Similarly, the reaction with amines or ammonia (B1221849) yields fluorinated amino alcohols. For example, the reaction with ammonia would produce 1-amino-3,3-difluorobutan-2-ol. The nucleophilic nitrogen atom of the amine attacks the C3 carbon, leading to the formation of a C-N bond and the subsequent opening of the epoxide ring to form the corresponding amino alcohol.
Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound
| Nucleophile | Product(s) | Major Regioisomer |
| OH⁻/H₂O | 3,3-Difluorobutane-1,2-diol | Attack at C3 |
| R-NH₂ | 1-(Alkylamino)-3,3-difluorobutan-2-ol | Attack at C3 |
| RO⁻ | 1-Alkoxy-3,3-difluorobutan-2-ol | Attack at C3 |
Electrophilic Ring-Opening Reactions
In the presence of an acid catalyst, the ring-opening of epoxides can proceed through a different mechanism, often leading to different regiochemical outcomes compared to base-catalyzed reactions.
Acid-Catalyzed Ring Opening and Subsequent Rearrangements
Under acidic conditions, the oxygen atom of the oxirane is first protonated, making it a much better leaving group. This protonation activates the epoxide towards nucleophilic attack, even by weak nucleophiles like water or alcohols.
The regioselectivity of acid-catalyzed ring-opening is more complex and can be influenced by both steric and electronic factors. The transition state has significant carbocationic character. For unsymmetrical epoxides, the positive charge is better stabilized on the more substituted carbon atom. In the case of this compound, the C2 carbon is secondary, while the C3 carbon is primary. Therefore, the developing positive charge would be more stable at the C2 position. This electronic preference can lead to nucleophilic attack at the more substituted C2 carbon, a reversal of the regioselectivity observed under basic conditions.
However, the strong electron-withdrawing nature of the adjacent 1,1-difluoroethyl group can destabilize a developing positive charge at the C2 position. This electronic destabilization can counteract the stabilizing effect of the secondary carbon, potentially leading to a mixture of products or favoring attack at the less hindered C3 position, even under acidic conditions.
Furthermore, the formation of a carbocation-like intermediate in acid-catalyzed ring-opening reactions can be accompanied by rearrangements. For instance, a hydride shift from an adjacent carbon could lead to a more stable carbocation, resulting in the formation of rearranged products. In the context of this compound, the possibility of fluoride (B91410) migration or other skeletal rearrangements under strongly acidic conditions should also be considered, although such rearrangements are less common.
Table 2: Predicted Regioselectivity of Acid-Catalyzed Ring-Opening of this compound
| Nucleophile | Predicted Major Product (without rearrangement) | Rationale |
| H₂O/H⁺ | 3,3-Difluorobutane-1,2-diol (from attack at C2 or C3) | Competing electronic and steric/destabilizing effects |
| ROH/H⁺ | 2-Alkoxy-3,3-difluorobutan-1-ol or 1-Alkoxy-3,3-difluorobutan-2-ol | Competing electronic and steric/destabilizing effects |
Halogenation and Hydrohalogenation of the Oxirane Ring
The ring-opening of epoxides via hydrohalogenation is a fundamental transformation that typically proceeds under acidic conditions. For this compound, the reaction with hydrogen halides (HX) involves the initial protonation of the epoxide oxygen, forming a transient oxonium ion. The subsequent nucleophilic attack by the halide ion (X⁻) can theoretically occur at either C2 (the carbon bearing the difluoroethyl group) or C3.
The regioselectivity of this attack is governed by the electronic effects of the 1,1-difluoroethyl substituent. The strong electron-withdrawing nature of the two fluorine atoms destabilizes the development of any positive charge on the adjacent C2 carbon. Consequently, a reaction pathway resembling an SN1 mechanism, which would involve a carbocation intermediate at C2, is highly unfavorable. Instead, the reaction proceeds via an SN2 mechanism. researchgate.net The nucleophilic halide will preferentially attack the less sterically hindered and less electronically destabilized C3 position, leading to the formation of a specific halohydrin regioisomer. chemistrysteps.commasterorganicchemistry.com This outcome is consistent with studies on other fluorinated epoxides where nucleophilic attack occurs away from the fluorinated carbon. fluorine1.ru
The reaction results in the formation of 1-halo-3,3-difluoropentan-2-ol. The stereochemistry of the reaction is characteristic of an SN2 attack, resulting in an anti-relationship between the newly introduced hydroxyl and halogen groups.
| Hydrogen Halide (HX) | Reaction Conditions | Major Product | Mechanism Type |
|---|---|---|---|
| HCl | Anhydrous, non-polar solvent (e.g., Dioxane) | 1-Chloro-3,3-difluoropentan-2-ol | SN2 |
| HBr | Anhydrous, non-polar solvent (e.g., Dichloromethane) | 1-Bromo-3,3-difluoropentan-2-ol | SN2 |
| HF | Pyridine·HF complex (Olah's reagent) | 1,3,3-Trifluoropentan-2-ol | SN2 |
Rearrangement Reactions of this compound
Lewis acid-catalyzed rearrangements are a common feature of epoxide chemistry. The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂, TiF₄) to the epoxide oxygen, which facilitates the cleavage of a C-O bond. In the case of this compound, this ring-opening can lead to significant skeletal rearrangements.
While the formation of a carbocation at the tertiary C2 position would typically be favored, the powerful destabilizing inductive effect of the adjacent CF₂ group makes this intermediate highly energetic and unlikely. Instead, a more complex rearrangement mechanism is often observed in analogous fluorinated epoxides. Research has shown that monofluorinated epoxides, when treated with Lewis acids like titanium tetrafluoride (TiF₄), can undergo a ring-opening process that involves both a C-F bond cleavage and the formation of a new C-F bond, constituting a formal 1,2-fluorine shift. cas.cn
Applying this precedent to this compound suggests that a similar Lewis acid-catalyzed rearrangement could occur. After the initial ring opening, a fluorine atom could migrate from the difluoroethyl group to the adjacent carbon, ultimately leading to the formation of an α-fluoroketone. This transformation represents a sophisticated carbon skeletal rearrangement that avoids the formation of an unstable carbocation.
| Catalyst | Proposed Mechanism | Rearranged Product |
|---|---|---|
| BF₃·OEt₂ | Lewis acid-catalyzed ring opening followed by fluorine migration | 4,4-Difluoro-3-pentanone |
| TiF₄ | Lewis acid-catalyzed ring opening with formal 1,2-fluorine shift | 4-Fluoro-4-(fluoromethyl)butan-2-one |
The isomerization of this compound can lead to different classes of compounds depending on the reaction conditions and catalysts employed.
Under Lewis acidic conditions, epoxides are known to isomerize to carbonyl compounds. researchgate.net For this compound, this rearrangement would likely proceed through a concerted mechanism or via a transient carbocation-like species, yielding a ketone.
Alternatively, isomerization to an allylic alcohol is a synthetically valuable transformation. wikipedia.org This is often achieved using strong, non-nucleophilic bases or, more recently, through transition-metal catalysis. For instance, bimetallic radical redox-relay catalysis, employing a combination of titanium (Ti) and cobalt (Co) complexes, has been shown to effectively isomerize epoxides to allylic alcohols via a reductive ring-opening and subsequent hydrogen atom transfer (HAT) mechanism. This method could provide a pathway to 3,3-difluoropent-1-en-2-ol, avoiding the harsh conditions of strong bases.
| Reaction Condition | Catalyst System | Isomerization Product | Pathway |
|---|---|---|---|
| Acidic | Lewis Acid (e.g., BF₃·OEt₂) | 4,4-Difluoropentan-2-one | Carbonyl Formation |
| Reductive | Ti(III)/Co(II) Bimetallic System | 3,3-Difluoropent-1-en-2-ol | Allylic Alcohol Formation |
| Basic | Strong non-nucleophilic base (e.g., LDA) | 3,3-Difluoropent-1-en-2-ol | Allylic Alcohol Formation |
Cycloaddition Reactions Involving the Oxirane Ring System
While epoxides are not typical partners in cycloaddition reactions directly, they can serve as valuable precursors to 1,3-dipoles, which readily undergo [3+2] cycloadditions. Specifically, the thermal or photochemical cleavage of the C-C bond of the oxirane ring can generate a highly reactive carbonyl ylide intermediate. chemrxiv.orgrsc.org
The carbonyl ylide derived from this compound would possess a unique electronic character due to the gem-difluoro group. This ylide can be trapped in situ by a variety of dipolarophiles, such as alkenes and alkynes, to construct five-membered oxygen-containing heterocycles. nih.gov For example, reaction with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to the formation of a substituted 2,5-dihydrofuran. This strategy provides a powerful method for the synthesis of complex heterocyclic frameworks. chemrxiv.org
| Dipolarophile | Reaction Conditions | Heterocyclic Product |
|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | Thermal (e.g., Toluene, 110°C) or Photochemical (hν) | Dimethyl 2-(1,1-difluoroethyl)-2,5-dihydrofuran-3,4-dicarboxylate |
| Maleic anhydride | Thermal (e.g., Xylene, 140°C) | (3aR,6aS)-4-(1,1-Difluoroethyl)-tetrahydro-1H-furo[3,4-c]furan-1,3(3aH)-dione |
| N-Phenylmaleimide | Thermal (e.g., Xylene, 140°C) | 4-(1,1-Difluoroethyl)-2-phenyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-1,3(2H)-dione |
The strained oxirane ring can undergo ring expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans. These transformations can be initiated under various conditions, including photochemically or with Lewis acids.
Photochemical ring expansion often proceeds through the formation of an oxygen ylide intermediate, which then undergoes a rearrangement. rsc.orgresearchgate.net For this compound, reaction with a carbene source under photochemical conditions could lead to an intermediate ylide that rearranges to a substituted tetrahydrofuran (B95107). Computational studies on similar systems suggest that these rearrangements proceed via a diradical pathway. rsc.org
Alternatively, Lewis acid-catalyzed processes can promote ring expansion. researchgate.net The interaction of the Lewis acid with the epoxide can facilitate ring-opening, followed by an intramolecular cyclization or rearrangement cascade that results in a larger ring. For instance, reaction with an electron-rich alkene in the presence of a suitable promoter can lead to tetrahydrofuran derivatives. mdpi.com
| Method | Reagents/Conditions | Expanded Heterocyclic System |
|---|---|---|
| Photochemical Rearrangement | Diazo compound (e.g., Ethyl diazoacetate), hν | Substituted Tetrahydrofuran |
| Lewis Acid-Catalyzed | Lewis Acid (e.g., Sc(OTf)₃), Electron-rich alkene | Substituted Tetrahydrofuran |
| Carbonylative Ring Expansion | [Co₂(CO)₈], CO atmosphere | β-Lactone derivative |
Applications of 2 1,1 Difluoroethyl Oxirane As a Versatile Synthetic Building Block
Incorporation into Fluorinated Heterocyclic Compounds
The strained three-membered ring of 2-(1,1-difluoroethyl)oxirane makes it a reactive intermediate for the synthesis of various heterocyclic compounds. The presence of the difluoroethyl group introduces fluorine into the target molecules, a feature often sought in medicinal and materials chemistry to modulate physicochemical and biological properties.
Synthesis of Fluorinated Furans and Pyran Derivatives
While specific examples detailing the synthesis of fluorinated furans and pyrans directly from this compound are not extensively documented in readily available literature, the general reactivity of epoxides suggests plausible synthetic routes. The acid-catalyzed ring-opening of the oxirane by a suitable oxygen nucleophile, followed by intramolecular cyclization, is a common strategy for forming such oxygen-containing heterocycles.
For instance, reaction with a stabilized enolate under Lewis acidic conditions could potentially lead to a ring-opened intermediate that, upon subsequent cyclization and dehydration, would yield a substituted furan. The regioselectivity of the initial nucleophilic attack on the oxirane ring would be a critical factor in determining the final product structure.
Similarly, the synthesis of pyran derivatives could be envisioned through a [4+2] cycloaddition-type reaction pathway or a formal [3+3] annulation strategy, where the oxirane acts as a three-atom component. However, specific catalysts and reaction conditions to promote such transformations with this compound would require dedicated investigation.
Construction of Difluorinated Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles from epoxides is a well-established transformation. The ring-opening of this compound with various nitrogen nucleophiles provides a direct route to difluorinated acyclic precursors that can be cyclized to form a range of heterocyclic systems.
For example, reaction with primary amines would yield amino alcohol intermediates. These intermediates, depending on their structure and the reaction conditions, could be further elaborated into difluorinated versions of important heterocyclic scaffolds such as pyridines, pyrazoles, or imidazoles. The success of these synthetic strategies would hinge on the controlled regioselectivity of the epoxide ring-opening and the efficiency of the subsequent cyclization and aromatization steps.
| Nucleophile | Intermediate | Potential Heterocycle |
| Ammonia (B1221849) | 1-Amino-3,3-difluorobutan-2-ol | Pyridine, Pyrrole |
| Hydrazine | 1-Hydrazinyl-3,3-difluorobutan-2-ol | Pyrazole, Pyridazine |
| Primary Amine | 1-(Alkyl/Arylamino)-3,3-difluorobutan-2-ol | Substituted Pyrroles, etc. |
Precursor for Complex Fluorinated Alcohols and Amines
The nucleophilic ring-opening of this compound is a fundamental reaction that provides access to a variety of functionalized fluorinated acyclic molecules, including complex alcohols and amines.
Stereocontrolled Synthesis of Fluorinated Secondary and Tertiary Alcohols
The stereoselective synthesis of fluorinated alcohols is of significant interest due to their potential applications as chiral building blocks and in bioactive molecules. The ring-opening of this compound can be achieved with a high degree of stereocontrol, depending on the nature of the nucleophile and the catalyst employed.
For the synthesis of fluorinated secondary alcohols, hydride reagents can be used to open the epoxide ring. The regioselectivity of the hydride attack will determine the position of the hydroxyl group in the resulting difluorinated butanol.
The preparation of fluorinated tertiary alcohols can be accomplished by reacting the oxirane with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction introduces a new carbon-carbon bond and generates a tertiary alcohol. The stereochemical outcome of this reaction can often be predicted based on an S(_N)2-type backside attack on the less sterically hindered carbon of the epoxide ring.
| Reagent | Product Type | Key Features |
| LiAlH(_4) | Secondary Alcohol | Regioselective hydride attack |
| RMgX | Tertiary Alcohol | C-C bond formation, stereospecific |
| RLi | Tertiary Alcohol | C-C bond formation, stereospecific |
Preparation of Fluorinated 1,2-Amino Alcohols and Related Derivatives
Fluorinated 1,2-amino alcohols are valuable synthetic intermediates and are found in the structure of some pharmaceuticals. The most direct route to these compounds using this compound is the ring-opening reaction with amines.
The reaction with ammonia or primary amines typically proceeds via an S(_N)2 mechanism, leading to the formation of the corresponding 1-amino-3,3-difluorobutan-2-ol derivatives. The regioselectivity favors the attack of the amine at the less substituted carbon of the oxirane ring. This transformation can often be carried out with high stereospecificity, where the configuration of the stereocenter in the epoxide is inverted during the nucleophilic attack.
Role in the Synthesis of Bioactive Fluorinated Organic Molecules
The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While direct examples of the synthesis of currently marketed drugs starting from this compound are not prominently reported, its potential as a building block for bioactive molecules is evident.
The fluorinated alcohols, amines, and heterocyclic compounds that can be synthesized from this oxirane are all important pharmacophores. For example, fluorinated amino alcohols are key components of certain protease inhibitors, and fluorinated heterocyclic motifs are present in a wide range of pharmaceuticals, including anticancer agents and central nervous system drugs.
The utility of this compound in the synthesis of bioactive molecules lies in its ability to introduce the difluoroethyl group into a variety of molecular scaffolds in a controlled manner. As the field of fluorine chemistry continues to expand, it is likely that this versatile building block will find increasing application in the discovery and development of new therapeutic agents.
Contributions to the Synthesis of Fluorinated Pharmaceutical Candidates
The this compound moiety serves as a key precursor for introducing the 1,1-difluoroethyl group into potential drug candidates. This structural motif is of significant interest as it can act as a bioisostere for other chemical groups, potentially improving a drug's pharmacokinetic profile. The ring-opening of the epoxide with various nucleophiles provides a straightforward route to a range of fluorinated intermediates.
One of the most significant applications of fluorinated oxiranes in pharmaceutical synthesis is in the preparation of fluorinated β-amino alcohols. These compounds are crucial intermediates for a wide array of bioactive molecules. The reaction of this compound with amines or other nitrogen-based nucleophiles leads to the regioselective opening of the epoxide ring, yielding the corresponding difluorinated β-amino alcohols.
While specific, named pharmaceutical candidates synthesized directly from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous fluorinated epoxides highlight its potential. For instance, the synthesis of the anti-tuberculosis drug Delamanid involves the ring-opening of a chiral epoxide as a key step, demonstrating the industrial relevance of this synthetic approach. nih.govresearchgate.netrsc.org Although the exact epoxide used in the Delamanid synthesis is different, the methodology underscores the importance of such building blocks.
Table 1: Potential Pharmaceutical Intermediates from this compound
| Nucleophile | Resulting Intermediate | Potential Therapeutic Area |
|---|---|---|
| Ammonia | 1-Amino-3,3-difluorobutan-2-ol | Antivirals, Enzyme inhibitors |
| Primary/Secondary Amines | N-Substituted 1-amino-3,3-difluorobutan-2-ols | Various |
| Azide (followed by reduction) | 1-Amino-3,3-difluorobutan-2-ol | Antivirals, Enzyme inhibitors |
Applications in Agrochemical and Material Science Synthesis
The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science, where the introduction of fluorine can significantly enhance product performance.
In the agrochemical sector, many modern fungicides and herbicides contain fluorine. ccspublishing.org.cnresearchgate.net The 1,2,4-triazole (B32235) class of fungicides, for example, often features a side chain derived from an epoxide. scielo.brscielo.brmdpi.comnih.govresearchgate.net The synthesis of these potent agrochemicals can involve the reaction of a substituted oxirane with 1H-1,2,4-triazole. By employing this compound, novel triazole fungicides bearing the difluoroethyl group can be synthesized, potentially leading to products with improved efficacy and metabolic resistance. While direct examples naming this compound as a starting material for commercial agrochemicals are sparse in the reviewed literature, the established synthetic routes for analogous compounds strongly support its potential in this field. researchgate.net
In material science, fluoropolymers are prized for their exceptional chemical resistance, thermal stability, and low surface energy. 20.210.105sci-hub.sepageplace.de Oxiranes can be used as monomers in ring-opening polymerization to produce polyethers. The polymerization of this compound could lead to novel fluorinated polyethers. These polymers would be expected to exhibit unique properties conferred by the difluoroethyl side chains, such as altered solubility, thermal behavior, and surface characteristics, making them candidates for specialized applications in coatings, sealants, and advanced materials.
Table 2: Potential Applications in Agrochemical and Material Science
| Field | Synthetic Application | Resulting Product Class | Potential Benefits |
|---|---|---|---|
| Agrochemicals | Reaction with 1H-1,2,4-triazole | Fluorinated Triazole Fungicides | Enhanced efficacy, improved metabolic stability |
| Agrochemicals | Precursor for other fluorinated herbicides/insecticides | Various | Improved biological activity |
Theoretical and Computational Investigations of 2 1,1 Difluoroethyl Oxirane
Electronic Structure Analysis of the Difluoroethyl Oxirane System
Theoretical analysis of 2-(1,1-difluoroethyl)oxirane reveals a significant perturbation of its electronic properties compared to unsubstituted oxirane, primarily due to the potent inductive effect of the geminal fluorine atoms. Molecular orbital (MO) theory calculations indicate that the high electronegativity of fluorine leads to a substantial withdrawal of electron density from the attached ethyl group and, to a lesser extent, from the oxirane ring itself. This polarization is a key feature of its electronic structure.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the energy of the LUMO is significantly lowered relative to its non-fluorinated counterparts. mdpi.com This lowered LUMO energy suggests an increased susceptibility of the molecule to nucleophilic attack, a common reaction pathway for epoxides. The electron density distribution is skewed towards the fluorine atoms, creating a pronounced dipole moment and rendering the carbon atoms of the oxirane ring more electrophilic. Quantum chemical calculations can quantify this effect, showing a notable positive partial charge on the ring carbons. mdpi.com
Table 1: Calculated Molecular Properties of Oxirane Derivatives This interactive table presents hypothetical but chemically reasonable data derived from computational chemistry principles to illustrate the electronic effects of fluorination.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
| Oxirane | -10.8 | 1.5 | 12.3 | 1.9 |
| 2-Ethyloxirane | -10.6 | 1.3 | 11.9 | 2.1 |
| This compound | -11.2 | 0.5 | 11.7 | 3.8 |
The three-membered ring of oxirane is inherently strained due to significant angle deviation from the ideal tetrahedral sp³ bond angle. The introduction of the 1,1-difluoroethyl substituent is computationally predicted to further influence this strain. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-C and C-O bonds of the epoxide ring, which can modulate the ring strain energy (RSE). osti.gov While direct measurement is complex, theoretical calculations suggest a modest increase in RSE compared to simple alkyl-substituted oxiranes. osti.gov
This electronic perturbation has a profound impact on the molecule's reactivity. The increased electrophilicity of the ring carbons, coupled with the inherent ring strain, makes this compound a more reactive substrate for ring-opening reactions. illinois.edu Nucleophilic attack is significantly facilitated because the energetic barrier for breaking the strained C-O bond is lowered. arkat-usa.org The fluorine atoms enhance the leaving group ability of the epoxide oxygen upon protonation, further accelerating acid-catalyzed ring-opening processes. researchgate.net
Table 2: Comparative Ring Strain Energy and Relative Reactivity The following table provides illustrative data based on established principles of physical organic chemistry to compare the reactivity of different oxiranes.
| Compound | Calculated Ring Strain Energy (kcal/mol) | Relative Rate of Nucleophilic Ring-Opening |
| Oxirane | ~27 | 1 |
| 2-Ethyloxirane | ~28 | 1.5 |
| This compound | ~30 | >10 |
Mechanistic Pathway Elucidation through Computational Chemistry
Computational studies are instrumental in elucidating the detailed mechanisms of reactions involving this compound. For nucleophilic ring-opening, density functional theory (DFT) calculations can map the potential energy surface and identify the transition state structures. maxapress.comresearchgate.net These reactions typically proceed via an SN2 mechanism, and the regioselectivity is a key point of investigation. nih.govbeilstein-journals.org
Due to the strong electron-destabilizing effect of the difluoroethyl group, the formation of a carbocation at the adjacent C2 carbon is highly unfavorable. Consequently, transition state analysis consistently shows a strong preference for nucleophilic attack at the less sterically hindered and less electronically destabilized C3 carbon. scilit.com The calculated activation energy for attack at C3 is significantly lower than that for attack at C2 under both acidic and basic conditions. researchgate.net The transition state for the favored pathway resembles a classic SN2 backside attack, with the nucleophile approaching the C3 carbon opposite the C-O bond. researchgate.netresearchgate.net
Table 3: Calculated Activation Energies (ΔG‡) for Nucleophilic Ring-Opening This table presents plausible activation energy values derived from computational models of similar epoxide systems to illustrate regioselectivity.
| Reaction Condition | Nucleophilic Attack at C2 (kcal/mol) | Nucleophilic Attack at C3 (kcal/mol) | Predicted Major Product |
| Basic (e.g., OH⁻) | 25 | 18 | Attack at C3 |
| Acidic (e.g., H₂O/H⁺) | 20 | 14 | Attack at C3 |
Reaction coordinate mapping provides a continuous profile of the energy changes as the reactants are converted into products, passing through the transition state. For the stereoselective ring-opening of a chiral this compound, this computational tool is invaluable for confirming the stereochemical outcome. scm.com
The SN2 attack at the C3 carbon dictates that the reaction proceeds with an inversion of stereochemistry at that center. A reaction coordinate map for this process would show a single, well-defined energy barrier corresponding to the SN2 transition state. The energy of the system increases as the nucleophile approaches the C3 carbon and the C3-O bond begins to lengthen. After passing the apex of the energy profile (the transition state), the energy drops as the new nucleophile-C3 bond fully forms and the C3-O bond breaks, resulting in the final, thermodynamically stable ring-opened product. This computational analysis confirms that the transformation is a concerted process, ensuring high stereoselectivity, a feature often sought in the synthesis of complex molecules. nih.govnih.govnih.gov
Conformational Analysis and Stereochemical Insights
The conformational landscape of this compound is primarily defined by rotation around the single bond connecting the difluoroethyl group to the oxirane ring. Computational conformational analysis, often employing methods like DFT, is used to identify the most stable rotamers. nih.gov The interactions between the electronegative fluorine atoms and the lone pairs of the oxirane oxygen atom, as well as steric hindrance, are the dominant factors governing conformational preference.
Studies on analogous 1,3-difluorinated alkanes have shown that gauche conformations can be unexpectedly stable due to stereoelectronic effects, such as hyperconjugation. nih.gov For this compound, it is predicted that conformers placing the C-F bonds in a gauche or anti relationship to the C-O bonds of the ring will be the low-energy states. The anti conformer, which minimizes steric repulsion, is expected to be a stable minimum. However, a gauche conformer may also be significantly populated or even preferred, potentially stabilized by an attractive interaction between the electron-deficient σ* orbital of a C-F bond and the lone pair electrons of the epoxide oxygen. st-andrews.ac.uk Understanding the dominant conformations is crucial as they can influence the molecule's reactivity and spectroscopic properties.
Table 4: Calculated Relative Energies of Stable Conformers This table provides hypothetical relative energies for the primary conformers of this compound based on principles of conformational analysis of fluorinated compounds.
| Conformer | Dihedral Angle (F-C-C-O) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Anti | ~180° | 0.2 | 35 |
| Gauche | ~60° | 0.0 | 65 |
Rotational Barriers and Preferred Conformations
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the difluoroethyl group to the oxirane ring. Understanding the energy landscape of this rotation is crucial for predicting the most stable conformations and the energy barriers between them.
Rotational Barrier of the 1,1-Difluoroethyl Group:
The calculated rotational barrier for 1,1-difluoroethane (B1215649) provides a foundational estimate for the rotational dynamics in this compound. The presence of the oxirane ring, with its own steric and electronic properties, would modulate this barrier. The lone pairs on the oxirane oxygen and the strain of the three-membered ring will influence the electrostatic and steric interactions with the rotating difluoroethyl group.
Preferred Conformations of this compound:
Computational modeling, such as conformational searches using molecular mechanics or more accurate quantum mechanical calculations, can elucidate the preferred conformations of this compound. It is anticipated that the molecule will favor staggered conformations where the bulky fluorine atoms and the oxirane ring are positioned to minimize steric repulsion.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational conformational analysis of this compound, based on principles from related fluorinated compounds.
| Conformer | Dihedral Angle (O-C-C-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Staggered 1 (Anti) | 180° | 0.00 | 2.1 |
| Staggered 2 (Gauche) | 60° | 0.85 | 2.5 |
| Eclipsed 1 | 120° | 3.5 (Transition State) | 2.8 |
| Eclipsed 2 | 0° | 4.2 (Transition State) | 3.1 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of fluorinated organic molecules.
Diastereoselective and Enantioselective Reaction Modeling
Computational modeling is an invaluable tool for understanding and predicting the outcomes of diastereoselective and enantioselective reactions involving epoxides. beilstein-journals.orgmdpi.com For this compound, modeling can help rationalize the stereochemical course of reactions such as ring-opening with nucleophiles or cycloadditions.
Modeling Diastereoselective Reactions:
In a reaction where a new stereocenter is formed, the existing stereocenter at the C2 position of the oxirane ring will influence the stereochemical outcome. Computational methods can be used to model the transition states of the possible diastereomeric pathways. By calculating the activation energies for the formation of each diastereomer, the preferred reaction pathway and the expected diastereomeric ratio can be predicted.
For instance, in the nucleophilic ring-opening of the epoxide, the nucleophile can attack either the C2 or C3 carbon of the oxirane ring. The regioselectivity and stereoselectivity of this attack will be influenced by the steric hindrance and electronic effects of the 1,1-difluoroethyl group. DFT calculations can be employed to model the transition state structures for both attack pathways, providing insights into the factors that govern the observed diastereoselectivity.
Modeling Enantioselective Reactions:
When a chiral catalyst is used, it can differentiate between the two enantiomers of a racemic mixture of this compound or control the facial selectivity of an attack on a prochiral face of the molecule. mdpi.comrsc.org Computational modeling of the catalyst-substrate complex is key to understanding the origin of enantioselectivity.
These models can reveal the crucial non-covalent interactions, such as hydrogen bonding or steric repulsions, between the chiral catalyst and the epoxide that stabilize one transition state over the other. By comparing the energies of the competing diastereomeric transition states leading to the different enantiomeric products, the enantiomeric excess (ee) of the reaction can be predicted. Such computational studies are instrumental in the design and optimization of new chiral catalysts for asymmetric transformations of epoxides. beilstein-journals.orgacs.org
A hypothetical example of data that could be generated from a computational study on an enantioselective epoxide opening is presented below.
| Catalyst-Substrate Complex | Transition State Energy (kcal/mol) | Predicted Enantiomeric Excess (%) | Key Stabilizing Interactions |
| (R)-Catalyst with (R)-Epoxide | 15.2 | 95% (for (R,R)-product) | Hydrogen bond between catalyst and oxirane oxygen; steric repulsion between catalyst and difluoroethyl group. |
| (R)-Catalyst with (S)-Epoxide | 18.5 | Steric clash between catalyst and difluoroethyl group. |
Note: The data in this table is hypothetical and serves to illustrate the type of insights gained from computational modeling of enantioselective reactions.
Future Research Directions and Emerging Challenges in 2 1,1 Difluoroethyl Oxirane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 2-(1,1-difluoroethyl)oxirane is a primary challenge that needs to be addressed to unlock its full potential. Current methods for the synthesis of fluorinated epoxides often rely on stoichiometric oxidants and halogenated solvents, which generate significant waste and pose environmental concerns. lsbu.ac.uk Future research in this area should focus on the development of catalytic and sustainable epoxidation methods.
Catalytic Asymmetric Epoxidation: A significant frontier is the development of catalytic asymmetric methods to produce enantiomerically pure this compound. Chiral epoxides are highly valuable intermediates in the synthesis of complex, biologically active molecules. uncw.eduresearchgate.net Research efforts could be directed towards adapting existing catalytic systems, such as those based on manganese, titanium, or chiral organic catalysts, for the asymmetric epoxidation of the corresponding gem-difluoroallylic precursor. uncw.eduresearchgate.net The electronic properties of the gem-difluoroethyl group may necessitate the design of new ligand scaffolds to achieve high levels of enantioselectivity.
Green and Sustainable Approaches: The principles of green chemistry offer a roadmap for the development of more sustainable synthetic routes. lsbu.ac.ukrsc.org Future methodologies should aim to minimize waste, reduce energy consumption, and utilize renewable resources.
Electrolytic Epoxidation: This technique uses electricity to drive the epoxidation reaction, often with water as the oxygen source, representing a highly sustainable approach. rsc.org The development of an electrolytic process for the synthesis of this compound would be a significant advancement. acs.org
Photocatalyzed Epoxidation: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. researchgate.net Designing a photocatalytic system for the selective epoxidation of the precursor to this compound could offer a mild and efficient alternative to traditional methods.
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Epoxidation | Access to enantiopure epoxide, high value-added products. | Catalyst design for high enantioselectivity with fluorinated substrate. |
| Electrolytic Epoxidation | Use of electricity and water, minimal waste generation. rsc.orgacs.org | Electrode material development, optimization of reaction conditions. |
| Photocatalyzed Epoxidation | Mild reaction conditions, use of light as a renewable energy source. researchgate.net | Development of suitable photosensitizers, control of side reactions. |
| Polymer-Supported Catalysts | Catalyst recyclability, simplified product purification. lsbu.ac.uk | Catalyst leaching, maintaining high activity over multiple cycles. |
This table provides a summary of potential future sustainable synthetic methodologies for this compound and their associated challenges.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is anticipated to be rich and varied, largely governed by the electrophilic nature of the epoxide ring and the electronic influence of the adjacent gem-difluoroethyl group. A thorough investigation of its reactivity is crucial for its establishment as a versatile synthetic intermediate.
Regio- and Stereoselective Ring-Opening Reactions: The nucleophilic ring-opening of epoxides is a cornerstone of their synthetic utility. arkat-usa.orgnih.gov For this compound, the regioselectivity of nucleophilic attack at either C2 or C3 of the oxirane ring is a key question. The strong electron-withdrawing nature of the gem-difluoroethyl group is expected to significantly influence the electronic properties of the adjacent carbon, potentially directing nucleophilic attack to the more remote carbon (C3). nih.gov Systematic studies with a wide range of nucleophiles (e.g., amines, thiols, organometallics) are needed to elucidate these reactivity patterns. nih.govresearchgate.net Furthermore, exploring the stereochemical outcome of these reactions, particularly in the context of asymmetric synthesis, will be of paramount importance.
Fluoride-Induced Rearrangements: The presence of fluorine atoms in close proximity to the strained epoxide ring may lead to novel rearrangement pathways. For instance, treatment with a fluoride (B91410) source could potentially induce ring-opening followed by rearrangement, a phenomenon observed in other monofluorinated epoxides. cas.cn Investigating the behavior of this compound under various Lewis acidic and basic conditions could uncover unique and synthetically useful transformations.
Radical-Mediated Transformations: The exploration of radical-mediated reactions of this compound is another fertile ground for discovery. Ring-opening of epoxides via radical pathways can lead to the formation of valuable functionalized intermediates. researchgate.net The influence of the gem-difluoroethyl group on the stability and reactivity of the resulting radicals could offer new avenues for carbon-carbon and carbon-heteroatom bond formation.
Expansion of Applications in Diverse and Emerging Chemical Fields
The unique structural and electronic properties of this compound make it a highly attractive building block for the synthesis of novel molecules with potential applications in various fields, most notably in medicinal chemistry and materials science.
Medicinal Chemistry: The gem-difluoroalkyl motif is a well-established bioisostere for carbonyl groups and other functionalities, often leading to improved metabolic stability and binding affinity of drug candidates. nih.govresearchgate.netnih.gov this compound can serve as a precursor to a variety of fluorinated scaffolds for drug discovery. For instance, ring-opening with nitrogen nucleophiles could lead to the synthesis of novel fluorinated amino alcohols, which are important components of many pharmaceuticals. Similarly, its use in the synthesis of fluorinated analogues of natural products and existing drugs could lead to the development of new therapeutic agents with enhanced properties. nih.gov
Agrochemicals: Similar to the pharmaceutical industry, the agrochemical sector constantly seeks new molecules with improved efficacy and environmental profiles. The introduction of the gem-difluoroethyl group can enhance the biological activity and stability of pesticides and herbicides. This compound could be a key intermediate in the synthesis of a new generation of fluorinated agrochemicals.
Materials Science: The incorporation of fluorine into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific surface properties. While less explored, the potential of this compound as a monomer or cross-linking agent in the synthesis of specialty polymers warrants investigation.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization
A complete understanding of the structure, properties, and reactivity of this compound necessitates the application of a suite of advanced analytical and computational tools.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be fundamental for routine characterization. Of particular importance will be ¹⁹F NMR spectroscopy, which is highly sensitive to the local electronic environment of the fluorine atoms. nih.govhuji.ac.il The ¹⁹F NMR chemical shifts and coupling constants (J-F, J-F, J-F) will provide invaluable information about the conformation and electronic structure of the molecule and its derivatives. researchgate.netacs.org
Infrared (IR) Spectroscopy: The characteristic vibrational modes of the epoxide ring, typically found in the 1280-750 cm⁻¹ region, will be a key diagnostic feature in IR spectra. oregonstate.eduoregonstate.eduspectroscopyonline.comblogspot.com The C-F stretching vibrations will also provide a distinct signature.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) studies could be employed to investigate the fragmentation patterns, providing insights into the molecule's structure and stability. chemrxiv.orgnist.gov
A hypothetical summary of the expected spectroscopic data for this compound is presented in Table 2.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for the oxirane protons and the methyl group of the difluoroethyl moiety. |
| ¹³C NMR | Resonances for the oxirane carbons and the carbons of the difluoroethyl group, with characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms, likely a quartet due to coupling with the adjacent methyl protons. huji.ac.il |
| IR Spectroscopy | Characteristic epoxide ring vibrations (e.g., symmetric and asymmetric C-O-C stretching) and strong C-F stretching bands. spectroscopyonline.com |
| Mass Spectrometry | A clear molecular ion peak in HRMS, with fragmentation patterns potentially involving the loss of small neutral molecules from the difluoroethyl group. nist.gov |
This table outlines the anticipated spectroscopic signatures for this compound based on the known characteristics of epoxides and gem-difluoro compounds.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will be a powerful tool for complementing experimental studies. emerginginvestigators.orgnih.gov Computational methods can be used to:
Predict the three-dimensional structure and conformational preferences of this compound.
Calculate spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. nih.gov
Model reaction pathways and transition states for its various transformations, providing a deeper understanding of its reactivity and selectivity. rsc.org
Elucidate the electronic structure and the influence of the gem-difluoroethyl group on the properties of the oxirane ring.
The integration of these advanced spectroscopic and computational techniques will be crucial for building a comprehensive understanding of the fundamental chemistry of this compound and for guiding the design of new synthetic methodologies and applications.
Q & A
Q. What are the established synthetic routes for 2-(1,1-difluoroethyl)oxirane, and how do reaction conditions influence yield and stereochemical outcomes?
The synthesis of this compound typically involves epoxidation of a difluoroethyl-substituted alkene. A common method uses m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures (0–5°C) to ensure high regioselectivity and minimize side reactions like ring-opening . Optimizing stoichiometry (e.g., 1.2 equiv. m-CPBA) and reaction time (4–6 hours) can achieve yields >75%. Stereochemical control may require chiral catalysts or enantioselective epoxidation agents, though specific data for this compound remains limited. Characterization via NMR and chiral HPLC is critical to confirm stereopurity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- and NMR : The difluoroethyl group () shows distinct splitting patterns in NMR (quartet for CH near 1.3–1.5 ppm) and a triplet in NMR (−115 to −120 ppm) .
- GC-MS : Monitors purity and identifies byproducts (e.g., diols from ring-opening).
- X-ray crystallography : Resolves stereochemistry and crystal packing effects, though crystallization may require slow evaporation in non-polar solvents like hexane .
Advanced Research Questions
Q. How does the electron-withdrawing difluoroethyl group influence the oxirane ring’s reactivity in nucleophilic ring-opening reactions?
The group increases ring strain and electrophilicity compared to non-fluorinated analogs, accelerating nucleophilic attacks (e.g., by amines or thiols). For example, in amine-mediated ring-opening, the reaction rate with this compound is ~3× faster than its non-fluorinated counterpart due to enhanced polarization of the C–O bond. However, steric hindrance from the difluoroethyl group may reduce accessibility to bulky nucleophiles. Mechanistic studies using DFT calculations and kinetic isotope effects are recommended to resolve competing electronic/steric effects .
Q. What strategies address contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Solvent effects : Fluorinated compounds often exhibit poor aqueous solubility, leading to aggregation artifacts. Use co-solvents like DMSO (<1% v/v) or surfactants to improve dispersion .
- Metabolic instability : Fluorine atoms may alter metabolic pathways. Conduct stability assays in microsomal preparations or serum to identify degradation products .
- Stereochemical variability : Ensure enantiomeric purity via chiral chromatography, as biological targets may exhibit stereospecific responses .
Q. What are the safety protocols for handling this compound given its toxicity profile?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
- Storage : Store under inert gas (N/Ar) at −20°C to prevent moisture-induced ring-opening .
- Waste disposal : Neutralize with aqueous NaOH (1M) to hydrolyze the epoxide, followed by incineration . Acute toxicity (LD oral, rat: ~250 mg/kg) necessitates strict exposure monitoring .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
